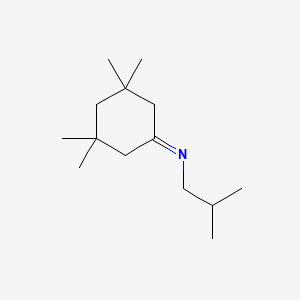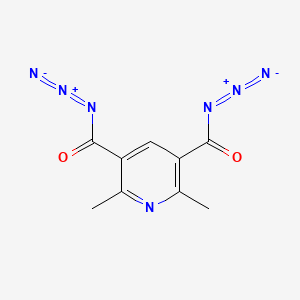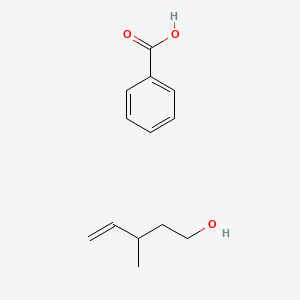
Benzoic acid;3-methylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-methylpent-4-en-1-ol: is an organic compound that combines the structural features of benzoic acid and 3-methylpent-4-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 3-methylpent-4-en-1-ol is an unsaturated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: Another method involves the hydroboration of 3-methylpent-4-en-1-ene followed by oxidation to produce 3-methylpent-4-en-1-ol.
Industrial Production Methods: Industrial production of benzoic acid typically involves the oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst. The production of 3-methylpent-4-en-1-ol on an industrial scale would likely follow similar synthetic routes as described above, optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate, and sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation: Benzoic acid from alkylbenzenes.
Reduction: Benzyl alcohol, benzaldehyde.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Scientific Research Applications
Chemistry: Benzoic acid derivatives are used as intermediates in organic synthesis, particularly in the production of dyes, perfumes, and pharmaceuticals . Biology: Benzoic acid is used as a preservative in food and beverages due to its antimicrobial properties . Medicine: Benzoic acid is used in topical medications for its antifungal and antibacterial properties . Industry: Benzoic acid is used in the manufacture of plasticizers, resins, and other industrial chemicals .
Mechanism of Action
Benzoic Acid: The antimicrobial activity of benzoic acid is due to its ability to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . It is absorbed into the cell and interferes with the pH balance, leading to the inhibition of enzyme activity and growth . 3-Methylpent-4-en-1-ol: The mechanism of action for this compound would depend on its specific application, but as an alcohol, it can participate in hydrogen bonding and act as a solvent or reactant in various chemical reactions .
Comparison with Similar Compounds
Properties
CAS No. |
92633-46-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzoic acid;3-methylpent-4-en-1-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-3-6(2)4-5-7/h1-5H,(H,8,9);3,6-7H,1,4-5H2,2H3 |
InChI Key |
KCHIVXMRSGSYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C=C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)


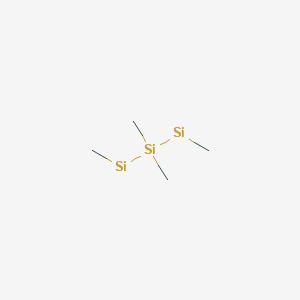
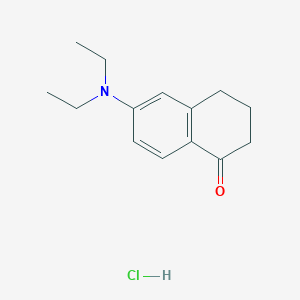
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
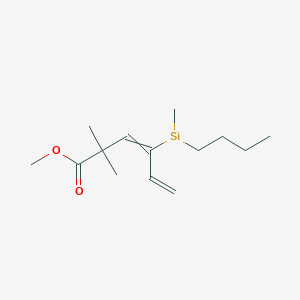
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
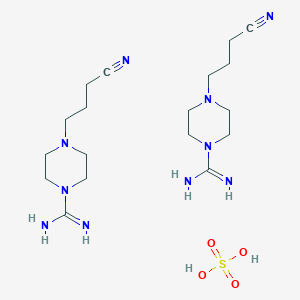
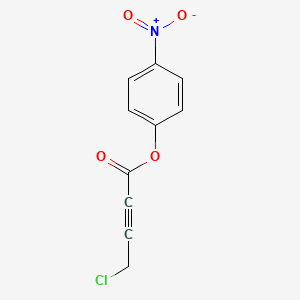

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
